molecular formula C12H14F2O2 B12081615 tert-Butyl 4-(difluoromethyl)benzoate

tert-Butyl 4-(difluoromethyl)benzoate

Cat. No.: B12081615
M. Wt: 228.23 g/mol
InChI Key: IEOVMWQTOBXOIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(difluoromethyl)benzoate typically involves the esterification of 4-(difluoromethyl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products may include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

tert-Butyl 4-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-chloromethylbenzoate
  • tert-Butyl 4-methylbenzoate
  • tert-Butyl 4-fluoromethylbenzoate

Comparison: tert-Butyl 4-(difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher lipophilicity and different reactivity patterns, making it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

tert-butyl 4-(difluoromethyl)benzoate

InChI

InChI=1S/C12H14F2O2/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7,10H,1-3H3

InChI Key

IEOVMWQTOBXOIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

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